molecular formula C10H10ClN3O B6531353 3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole CAS No. 1495280-17-5

3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole

Cat. No.: B6531353
CAS No.: 1495280-17-5
M. Wt: 223.66 g/mol
InChI Key: BPQLOGJDNWIUID-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole is a triazole derivative characterized by a 1,2,4-triazole core substituted with a methyl group at position 4 and a (2-chlorophenoxy)methyl group at position 2. The 2-chlorophenoxy moiety introduces electron-withdrawing effects, while the methyl group enhances steric stability.

Properties

IUPAC Name

3-[(2-chlorophenoxy)methyl]-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-14-7-12-13-10(14)6-15-9-5-3-2-4-8(9)11/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQLOGJDNWIUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1COC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole typically involves the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethanol. This intermediate is then reacted with 4-methyl-4H-1,2,4-triazole under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazoles.

Scientific Research Applications

Chemistry

3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole serves as an important reagent in organic synthesis. It is utilized as:

  • A building block for synthesizing more complex triazole derivatives.
  • A reagent in various chemical reactions including oxidation and substitution reactions.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts to oxidized derivativesPotassium permanganate, H₂O₂
ReductionForms reduced derivativesSodium borohydride
SubstitutionProduces substituted triazolesAmines or thiols under acidic/basic conditions

Biology

Research indicates that this compound exhibits potential antimicrobial and antifungal properties . Studies have shown its effectiveness against various pathogens:

  • Case Study : A study demonstrated that derivatives of this compound inhibited the growth of specific fungi and bacteria, suggesting its potential use in developing new antimicrobial agents.

Medicine

The compound is under investigation for its therapeutic potential:

  • Antifungal Activity : Research has focused on its efficacy against fungal infections, particularly in immunocompromised patients.
  • Mechanism of Action : It may interact with specific enzymes or receptors to inhibit pathogenic growth .

Industry

In industrial applications, this compound is used:

  • As an intermediate in the production of agrochemicals.
  • In the formulation of new materials due to its unique chemical properties .

Similar Compounds

Compound NameStructure
3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehydeStructure
3-[(2-Chlorophenoxy)methyl]-4-methoxybenzoic acidStructure

Uniqueness

Compared to similar compounds, the presence of both chlorophenoxy and methyl groups in this compound enhances its reactivity and biological activity.

Mechanism of Action

The mechanism of action of 3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 significantly influences the compound’s electronic and steric properties. Key comparisons include:

Compound Name Substituent at Position 3 Key Properties Reference
3-[(2-Chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole (2-Chlorophenoxy)methyl (ether linkage) Enhanced metabolic stability due to ether group; moderate lipophilicity Target Compound
3-(2-Chlorophenyl)-4-methyl-4H-1,2,4-triazole 2-Chlorophenyl (direct aryl attachment) Higher π-π stacking potential; increased rigidity
3-[(2-Chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole (2-Chlorobenzyl)thio (sulfide linkage) Higher polarizability; susceptibility to oxidation
  • Ether vs. Sulfide Linkages : The ether group in the target compound offers greater oxidative stability compared to sulfides, which are prone to oxidation into sulfoxides or sulfones .
  • Aryl vs.

Substituent Variations at Position 5

While the target compound lacks a substituent at position 5, related derivatives with sulfur-containing groups demonstrate distinct properties:

Compound Name Substituent at Position 5 Biological Relevance Reference
5-Ethylthio-3-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole Ethylthio Improved binding to neurological targets
5-[3-(4-Chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol Propyl-phenoxy thiol Extended half-life due to hydrophobic sidechain
  • Thiol/Thioether Groups : These moieties enhance metal-binding capacity, which is critical for enzyme inhibition .

Physicochemical Properties

Comparative data for key analogs:

Property Target Compound 3-(2-Chlorophenyl)-4-methyl-4H-1,2,4-triazole 3-[(2-Chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole
Molecular Weight (g/mol) ~252.7 (estimated) 195.6 239.7
Boiling Point (°C) ~400 (predicted) Not reported 407.9 ± 47.0
pKa ~1.6 (estimated for triazole N-H) Not reported 1.60 ± 0.10
Lipophilicity (LogP) ~2.8 (predicted) ~3.1 ~3.5

Spectral Characterization

  • IR Spectroscopy : Expected peaks for N-H (~3390 cm⁻¹), C=N (~1596 cm⁻¹), and C-O-C (~1243 cm⁻¹) .
  • ¹H NMR: Aromatic protons from 2-chlorophenoxy (δ 6.8–7.4 ppm), triazole CH (δ ~8.6 ppm), and methyl groups (δ ~2.6 ppm) .

Biological Activity

3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and other pharmacological properties based on recent research findings.

  • Molecular Formula : C10H10ClN3O
  • Molecular Weight : 237.08 g/mol
  • CAS Number : 1177318-36-3

Biological Activity Overview

  • Antibacterial Activity
    • 1,2,4-triazoles have shown significant antibacterial properties against various Gram-positive and Gram-negative bacteria. Studies have demonstrated that derivatives of this class can inhibit the growth of drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .
    • The minimum inhibitory concentration (MIC) values for some triazole derivatives range from 0.25 to 32 µg/mL, indicating potent antibacterial effects .
  • Antifungal Activity
    • Triazole compounds are widely recognized for their antifungal properties. For instance, itraconazole and voriconazole are clinically used antifungals derived from the triazole scaffold . The compound may exhibit similar mechanisms of action against fungal pathogens.
  • Anticancer Potential
    • Research has indicated that certain triazole derivatives possess anticancer activity by inhibiting tumor growth and inducing apoptosis in cancer cells. The structure-activity relationship (SAR) studies highlight that modifications to the triazole ring can enhance anticancer efficacy .

Case Studies and Research Findings

A selection of studies illustrates the biological activity of triazole derivatives:

StudyFindings
Antibacterial Screening New derivatives showed high selectivity against Bacillus subtilis with MIC values as low as 0.25 µg/mL .
Fungal Inhibition Compounds demonstrated effective inhibition against Candida albicans, suggesting potential for treating fungal infections .
Anticancer Activity Certain derivatives were found to inhibit cell proliferation in breast cancer cell lines with IC50 values in the low micromolar range .

The biological activity of this compound is attributed to its ability to interfere with critical biological pathways:

  • Inhibition of Enzymatic Activity : Triazoles often act as enzyme inhibitors in bacterial and fungal cells, disrupting essential metabolic processes.
  • DNA Intercalation : Some studies suggest that triazole derivatives can intercalate into DNA, affecting replication and transcription processes .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Substituents on the triazole ring significantly influence biological activity.
  • Electron-donating groups enhance antibacterial potency, while bulky groups may reduce activity due to steric hindrance .

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